molecular formula C14H15ClN4O4 B14005828 1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea CAS No. 72676-70-1

1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea

Cat. No.: B14005828
CAS No.: 72676-70-1
M. Wt: 338.74 g/mol
InChI Key: DFTHABQFPUAXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by its complex structure, which includes a urea moiety, a chloroethyl group, a pyrrolidinylphenyl group, and a nitroso group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” typically involves multiple steps:

    Formation of the Urea Moiety: This can be achieved by reacting an amine with phosgene or a phosgene substitute.

    Introduction of the Chloroethyl Group: This step involves the alkylation of the urea derivative with a chloroethylating agent.

    Attachment of the Pyrrolidinylphenyl Group: This can be done through a nucleophilic substitution reaction.

    Nitrosation: The final step involves the nitrosation of the compound using a nitrosating agent such as sodium nitrite in an acidic medium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitroso group.

    Reduction: Reduction reactions can occur at the nitroso group, converting it to an amine.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under basic conditions.

Major Products

    Oxidation: Products may include nitro derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules.

Biology

In biological research, it may be used to study the effects of DNA alkylation and the mechanisms of DNA repair.

Medicine

In medicine, compounds of this class are investigated for their potential use in chemotherapy due to their ability to inhibit cancer cell growth.

Industry

In industry, it may be used in the development of pharmaceuticals or as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis. The nitroso group may also contribute to the compound’s reactivity and cytotoxicity.

Comparison with Similar Compounds

Similar Compounds

    Carmustine (BCNU): Another nitrosourea used in chemotherapy.

    Lomustine (CCNU): Similar in structure and function, used to treat brain tumors and Hodgkin’s lymphoma.

    Semustine (MeCCNU): Used in the treatment of gastrointestinal cancers.

Uniqueness

“Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other nitrosoureas

Properties

CAS No.

72676-70-1

Molecular Formula

C14H15ClN4O4

Molecular Weight

338.74 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea

InChI

InChI=1S/C14H15ClN4O4/c1-18-12(20)8-11(13(18)21)9-2-4-10(5-3-9)16-14(22)19(17-23)7-6-15/h2-5,11H,6-8H2,1H3,(H,16,22)

InChI Key

DFTHABQFPUAXOF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC=C(C=C2)NC(=O)N(CCCl)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.